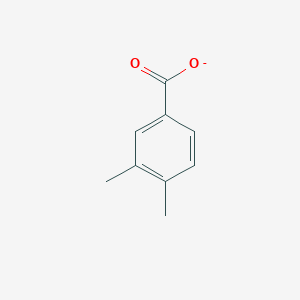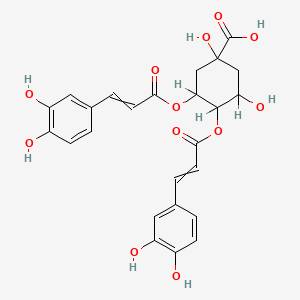![molecular formula C12H25N3O7 B1227929 (1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol CAS No. 77699-49-1](/img/structure/B1227929.png)
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol is an antibiotic compound produced by the bacterium Streptomyces hygroscopicus. It belongs to the class of aminoglycoside antibiotics, which are known for their broad-spectrum antimicrobial activity. This compound is particularly effective against bacteria, fungi, and higher eukaryotic cells by inhibiting protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol can be synthesized through a series of chemical reactions involving the aminocyclitol subunit. The process typically involves the cultivation of a microorganism mutant that is incapable of biosynthesizing the aminocyclitol molecule. This mutant is grown in the presence of an added aminocyclitol until substantial antibiotic activity is imparted to the culture medium. The antibiotic is then separated from the medium. For example, Streptomyces fradiae ATCC 21401 mutant grown in the presence of added streptamine gives hybrimycins A1 and A2, while growth in the presence of 2-epistreptamine yields hybrimycins B1 and B2 .
Industrial Production Methods
Industrial production of hybrimycin involves large-scale fermentation processes using Streptomyces hygroscopicus. The bacterium is cultured in nutrient-rich media under controlled conditions to maximize the yield of hybrimycin. The antibiotic is then extracted and purified using various chromatographic techniques.
化学反応の分析
Types of Reactions
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the aminocyclitol subunit.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various hybrimycin derivatives with modified antimicrobial properties. These derivatives can be tailored for specific applications in medicine and research.
科学的研究の応用
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics.
Biology: Employed in genetic research for selecting and maintaining cells that contain the hygromycin resistance gene.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the production of genetically modified organisms and in the development of new antibiotics.
作用機序
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol exerts its effects by inhibiting protein synthesis. It strengthens the interaction of transfer ribonucleic acid binding in the ribosomal A-site, preventing messenger ribonucleic acid and transfer ribonucleic acid translocation. This inhibition disrupts the translation process, leading to the death of the target cells .
類似化合物との比較
Similar Compounds
Neomycin: Another aminoglycoside antibiotic with similar antimicrobial properties.
Kanamycin: Known for its effectiveness against a broad range of bacteria.
Gentamicin: Widely used in clinical settings for treating severe bacterial infections.
Uniqueness of (1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol
This compound is unique due to its specific mechanism of action and its effectiveness against a wide range of microorganisms. It is less nephrotoxic compared to other aminoglycosides like neomycin and kanamycin, making it a safer option for therapeutic use .
特性
CAS番号 |
77699-49-1 |
|---|---|
分子式 |
C12H25N3O7 |
分子量 |
323.34 g/mol |
IUPAC名 |
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol |
InChI |
InChI=1S/C12H25N3O7/c1-2-6(16)9(19)5(15)12(21-2)22-11-4(14)7(17)3(13)8(18)10(11)20/h2-12,16-20H,13-15H2,1H3/t2-,3-,4+,5-,6-,7?,8+,9-,10-,11?,12-/m1/s1 |
InChIキー |
NEFPXJYTRGEZPG-TWGZDOMGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(C(C2O)O)N)O)N)N)O)O |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H]([C@@H](C([C@@H]2N)O)N)O)O)N)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(C(C2O)O)N)O)N)N)O)O |
同義語 |
Hybrimycins |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chlorophenyl)-3-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)thiourea](/img/structure/B1227847.png)
![1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea](/img/structure/B1227850.png)

![2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1227853.png)



![6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione](/img/structure/B1227858.png)

![[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1227861.png)


![2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1227864.png)

